Hydroxyborane

Description

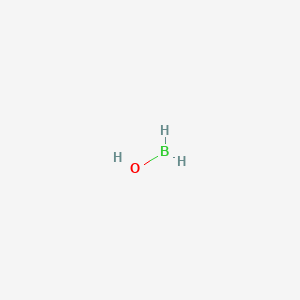

Hydroxyborane (H₂BOH) is a boron-containing compound characterized by a direct boron-oxygen single bond. It exhibits unique conformational flexibility due to the partial double-bond character (π-bonding) in the B-O bond, which arises from hyperconjugation between the oxygen lone pairs and the vacant boron p-orbital . This property results in a planar equilibrium geometry with a low barrier to internal rotation (~3–5 kcal/mol) .

Notably, encapsulation within carbon nanotubes (SWCNTs) or fullerenes significantly alters its stereochemistry. Studies by Kuznetsov (2014) demonstrated that confinement reduces the rotational barrier of the B-O bond, shifting the conformational equilibrium toward non-classical forms unattainable in free molecules or solvents . These findings highlight the sensitivity of this compound’s electronic structure to environmental constraints, making it a model system for studying confined molecular dynamics (Figure 7, ).

Properties

Molecular Formula |

BH3O |

|---|---|

Molecular Weight |

29.84 g/mol |

IUPAC Name |

borinic acid |

InChI |

InChI=1S/BH3O/c1-2/h2H,1H2 |

InChI Key |

UYANAUSDHIFLFQ-UHFFFAOYSA-N |

SMILES |

BO |

Canonical SMILES |

BO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Diborane(4) (B₂H₄)

Diborane(4), the boron analog of ethylene, features a boron-boron bond with non-classical, multi-centered bonding (Figure 8, ). Unlike hydroxyborane, which has a localized B-O bond, diborane(4) adopts a planar D₂h structure with delocalized electron density across the B-B bond . Key differences include:

- Bonding : Diborane(4) exhibits σ + π bonding with a bond order of ~1.5, whereas this compound’s B-O bond has partial π-character .

- Reactivity : Diborane(4) is highly reactive and unstable under ambient conditions, contrasting with this compound’s relative stability in confined environments .

Methoxyborane (CH₃OBH₂)

Methoxyborane replaces this compound’s hydroxyl hydrogen with a methyl group. This substitution increases steric hindrance, lowering the barrier to internal rotation (1.2 kcal/mol vs. 3–5 kcal/mol in H₂BOH) . The methyl group also enhances electron donation to boron, weakening π-bonding in the B-O bond .

Boronic (R–B(OH)₂) and Borinic Acids (R–BH(OH))

Boronic and borinic acids share structural motifs with this compound but differ in substitution and acidity:

- Acidity : Boronic acids (pKa ~8–10) are less acidic than this compound derivatives (pKa ~4–6) due to resonance stabilization of the conjugate base .

- Applications : Boronic acids are widely used in Suzuki-Miyaura cross-couplings, whereas this compound derivatives are explored in electrochemical systems (e.g., this compound intermediates in borohydride oxidation for fuel cells ).

Data Table: Key Properties of this compound and Analogous Compounds

Research Findings and Implications

- Conformational Flexibility : this compound’s low rotational barrier and environmental sensitivity contrast sharply with the rigid, delocalized structures of diborane(4) and boronic acids .

- Theoretical Models : Computational studies (e.g., MNDO and ab initio methods) confirm that boron’s electron deficiency in this compound drives its unique bonding, distinguishing it from carbon analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.